N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
Description
N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine hydrochloride is a pyrazoline derivative characterized by two dimethylpyrazole moieties linked via a methylene bridge, with one pyrazole ring substituted at the N-4 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)6-12-10-7-15(3)14-9(10)2;/h5,7,12H,6H2,1-4H3;1H |
InChI Key |
GWIOQDWCYDKFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives. These products have diverse applications in different fields.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The molecular pathways involved in its action include enzyme inhibition and metal chelation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Diversity
The target compound’s bis-pyrazole structure distinguishes it from other pyrazoline derivatives. Key comparisons include:
- Key Observations :
Physicochemical Properties
The hydrochloride salt form of the target compound likely improves aqueous solubility compared to free-base analogs (e.g., ’s m.p. 104–107°C). Pyrazolines with aromatic substituents () typically exhibit higher melting points due to crystalline packing, but data for the target is absent.
Research Implications and Limitations
- Structural Uniqueness: The bis-pyrazole framework may confer distinct reactivity or bioactivity compared to mono-heterocyclic derivatives.
- Data Gaps : The evidence lacks explicit data on the target’s synthesis, yield, or bioactivity, necessitating further studies.
Biological Activity
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C11H18ClN5
- Molecular Weight : 255.75 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C.Cl
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, thus blocking their catalytic activity. This mechanism is particularly relevant in the context of cancer therapeutics and anti-inflammatory applications.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound demonstrated significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound may interfere with critical cellular processes such as proliferation and apoptosis in cancer cells.
Anti-inflammatory Activity
The pyrazole scaffold has been associated with anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Comparative Studies
When compared to other pyrazole derivatives, this compound exhibits unique properties due to its specific substitution pattern. For instance:
| Compound | Target Activity | IC50 (µM) |
|---|---|---|
| 3,4-Dimethylpyrazole phosphate (DMPP) | Anticancer | Not specified |
| 1-(2-hydroxy-3-aroxypropyl)-3-aromatic pyrazole derivatives | Antitumor | 26 |
This specificity enhances its potential use in targeted therapies.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on MCF7 Cells : A derivative similar to this compound was tested against MCF7 cells and showed a significant reduction in cell viability at low concentrations (IC50 = 0.01 µM) when compared to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates and improved survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
